2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol
Description
Properties
CAS No. |
40725-89-1 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,3R,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O3/c12-9-7-1-2-15(10(7)14-5-13-9)11-8(17)3-6(4-16)18-11/h1-2,5-6,8,11,16-17H,3-4H2,(H2,12,13,14)/t6-,8+,11+/m0/s1 |
InChI Key |
GAKDEQRUZQIUER-FMTFEUNWSA-N |
SMILES |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CO |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CO |
sequence |
N |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol , identified by its CAS number 1044589-82-3 , is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 290.27 g/mol . The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-viral properties.
Biological Activity Overview
Research has highlighted several key biological activities associated with this compound:
-
Anticancer Activity :
- The compound exhibits promising activity against various cancer cell lines. Its mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
- A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit Janus Kinase (JAK), which plays a critical role in cancer progression and inflammation .
- Antiviral Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases by modulating neuroinflammatory responses.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound's structure allows it to bind to ATP-binding sites on kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth and survival .
- Antiviral Mechanisms : By mimicking natural substrates, it can interfere with viral polymerases or reverse transcriptases, leading to reduced viral load in infected cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies :
- Animal Models :
- Clinical Trials :
Data Table: Summary of Biological Activities
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant antiviral properties. Specifically, they have been shown to inhibit viral replication by targeting viral DNA synthesis pathways. This mechanism makes them potential candidates for the treatment of various viral infections, including those caused by RNA viruses .
Cancer Treatment
The compound has been identified as a potent inhibitor of specific protein kinases, including Janus Kinase 3 (JAK3). This inhibition is crucial in the context of cancer therapy as JAK3 plays a significant role in cell signaling pathways related to tumor growth and proliferation. Studies have demonstrated that compounds with similar structures can effectively suppress tumor growth in preclinical models .
Immunosuppressive Properties
Due to its ability to inhibit JAK3, this compound is also being investigated for its immunosuppressive effects. It holds promise for treating autoimmune diseases and conditions requiring organ transplants by modulating immune responses and preventing graft rejection .
Synergistic Effects with Other Drugs
Studies have suggested that when combined with other therapeutic agents, compounds like 2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol can enhance the efficacy of treatments for various diseases. This synergy could lead to improved patient outcomes in complex conditions such as cancer and chronic viral infections.
Case Studies
Comparison with Similar Compounds
Tubercidin
Tubercidin, (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol, shares the pyrrolo[2,3-d]pyrimidine base but has additional hydroxyl groups at positions 3 and 4 of the oxolane ring. This structural difference enhances its hydrophilicity compared to the target compound, as evidenced by a lower hydrophobicity index (0.56 vs. 0.64 for other analogues) .
ZZ-3
ZZ-3 (Example 101 in ) incorporates a 5-fluoro-7-methyl modification on the pyrrolo[2,3-d]pyrimidine base and a 4-fluorobenzyl group on the tetrahydrofuran ring.
AA-2
AA-2 () features a 4-methyl group on the pyrrolo[2,3-d]pyrimidine base. The methyl group enhances hydrophobicity (index ~0.64) and may improve membrane permeability compared to the target compound .
443642-29-3
This analogue () has a 3-methyl group on the tetrahydrofuran ring and diol groups at positions 3 and 4. The methyl group increases molecular volume (707.58–762.88 ų) and surface area (1016.91–1410.73 Ų), which could influence protein-binding interactions .
Physicochemical Properties
Key Observations :
- The target compound exhibits moderate hydrophobicity (0.64), comparable to ZZ-3 and 443642-29-3, but higher than Tubercidin.
- Reduced hydrogen bond donors (17 vs. 25 in 443642-29-3) may limit polar interactions with target proteins .
Pharmacological Similarity
- 3D Pharmacophore Similarity : Tubercidin scores 0.80 in pharmacophore overlap with SAM, indicating conserved spatial arrangements of functional groups critical for binding .
Preparation Methods
Cyclization to Form the Pyrrolo[2,3-d]pyrimidine Core
- The synthesis starts with appropriate pyrimidine precursors that undergo cyclization to form the fused pyrrolo[2,3-d]pyrimidine system.
- This step often involves condensation reactions between aminopyrimidine derivatives and aldehydes or ketones, followed by ring closure under acidic or basic conditions.
- Reaction conditions such as temperature, solvent choice (e.g., polar aprotic solvents), and catalysts are optimized to maximize yield and purity.
Synthesis and Attachment of the Oxolane Sugar Moiety
- The sugar component, 5-(hydroxymethyl)oxolan-3-ol, is typically synthesized or obtained as a chiral building block.
- Protecting groups may be employed to safeguard hydroxyl functionalities during intermediate steps.
- Glycosylation reactions are performed to attach the sugar moiety to the pyrrolo[2,3-d]pyrimidine base, often using Lewis acid catalysts or enzymatic methods to promote regio- and stereoselectivity.
- The stereochemistry at the sugar carbons is controlled to obtain the biologically active isomer (2R,3R,5S).
Functionalization and Amination
- Introduction of the 4-amino group on the pyrrolo ring is achieved via selective amination reactions.
- This may involve nucleophilic substitution or reduction of nitro precursors.
- Reaction parameters are carefully controlled to avoid side reactions and ensure high selectivity.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as HPLC or recrystallization.
- Purity is confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and HPLC.
- The compound is typically obtained as a crystalline solid with purity ≥95% suitable for research use.
Data Table: Summary of Preparation-Related Properties
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C11H14N4O3 | |
| Molecular Weight | 250.25 g/mol | |
| Stereochemistry | (2R,3R,5S) configuration on sugar moiety | |
| Purity | ≥95% (HPLC) | |
| Typical Synthetic Steps | Cyclization, glycosylation, amination, purification | |
| Typical Solvents | Polar aprotic solvents (e.g., DMF, DMSO) | |
| Catalysts/Conditions | Lewis acids, acidic/basic media, temperature control | |
| Analytical Techniques | NMR, MS, HPLC |
Research Findings on Synthetic Optimization
- Studies emphasize the importance of stereochemical control during glycosylation to ensure biological activity.
- Optimization of cyclization conditions can improve yield and reduce impurities.
- Use of protecting groups during sugar synthesis prevents side reactions and facilitates selective functionalization.
- Amination steps require mild conditions to maintain the integrity of the pyrrolo[2,3-d]pyrimidine core.
- Scale-up synthesis protocols have been developed to produce gram quantities for preclinical testing.
Comparative Notes on Related Compounds
While the exact preparation of this compound is specific, related nucleoside analogs such as LLY-283 (a phenyl-substituted analog) share similar synthetic strategies involving:
- Construction of the pyrrolo[2,3-d]pyrimidine base.
- Attachment of modified sugar moieties with controlled stereochemistry.
- Functionalization at specific ring positions to modulate biological activity.
Q & A
Basic: What are the established synthetic routes for 2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Cyclization : Similar pyrrolo[2,3-d]pyrimidine derivatives are synthesized via cyclization of 3-amino-2-cyanopyrroles with formamide under reflux, yielding core structures .
- Hydroxymethylation : Introduction of the hydroxymethyl group on the oxolane ring may involve protecting-group strategies, such as using dimethoxyethane intermediates followed by hydrolysis .
- Optimization : Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity (DMF vs. ethanol) significantly affect yields. For instance, method A in achieved 65% yield for a related compound using methanol/ammonia, while method B (DMF/formamide) yielded 72% .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying the oxolane ring conformation and pyrrolo[2,3-d]pyrimidine substitution patterns. reports characteristic shifts for pyrrole protons (δ 6.8–7.2 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHNO: calculated 301.10, observed 301.09) .
- X-ray Crystallography : and highlight the use of crystallography to resolve stereochemistry in similar compounds, such as the (2R,3R,4S,5R) configuration of tetrahydrofuran derivatives .
Basic: What is the biological significance of pyrrolo[2,3-d]pyrimidine derivatives, and how does the hydroxymethyl group influence activity?
Pyrrolo[2,3-d]pyrimidines are known kinase inhibitors and nucleoside analogs. The hydroxymethyl group on the oxolane ring enhances solubility and hydrogen-bonding capacity, critical for target binding. and highlight analogs with fluorinated or methylated substituents showing improved pharmacokinetic profiles and selectivity for enzymes like tyrosine kinases .
Advanced: How can synthetic routes be optimized to improve scalability and stereochemical control?
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) could introduce substituents at the 5-position of the pyrrolo[2,3-d]pyrimidine core, as seen in for chlorinated analogs .
- Stereoselective Synthesis : Enzymatic resolution or chiral auxiliaries may enhance control over the oxolane ring’s stereochemistry, mirroring methods in for iodinated derivatives .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Advanced: What computational tools are suitable for predicting the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina can model interactions with kinase ATP-binding pockets, leveraging the hydroxymethyl group’s hydrogen-bonding potential .
- QSAR Modeling : Use ACD/Labs Percepta (as in ) to correlate substituent electronegativity (e.g., fluoro vs. hydroxymethyl) with inhibitory activity .
Advanced: How does modifying the oxolane ring’s substituents affect structure-activity relationships (SAR)?
- Hydroxymethyl vs. Methyl : Hydroxymethyl improves water solubility but may reduce membrane permeability compared to methyl groups. shows methylated analogs exhibit higher blood-brain barrier penetration .
- Fluorination : demonstrates fluorinated oxolane derivatives enhance metabolic stability by resisting cytochrome P450 oxidation .
Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data?
- Reproducibility : Compare solvent purity (HPLC-grade vs. technical) and reaction scale (mg vs. kg) across studies. notes a 10% yield drop when scaling method A from 1g to 10g .
- Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem, ) and replicate crystallization conditions from to verify stereochemistry .
Advanced: What strategies ensure the compound’s stability during storage and in vitro assays?
- Storage : Store lyophilized at -20°C under argon to prevent oxidation of the hydroxymethyl group .
- Buffered Solutions : Use pH 6.5 ammonium acetate buffer ( ) to avoid hydrolysis of the oxolane ring in aqueous media .
Advanced: What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Oral Bioavailability : The hydroxymethyl group may increase polarity, reducing intestinal absorption. Prodrug strategies (e.g., esterification) used in for methacrylamide derivatives could improve uptake .
- Metabolism : CYP3A4-mediated oxidation is likely. suggests fluorination at the 4-position of the oxolane ring to block metabolic hotspots .
Advanced: How can crystallographic data inform the design of analogs with enhanced binding affinity?
- Hydrogen-Bond Networks : and reveal that iodinated analogs form stable interactions with kinase hinge regions. Apply similar principles to position the hydroxymethyl group for contact with Asp86 in target proteins .
- Solvent Mapping : Use X-ray data to identify solvent-exposed regions for hydrophobic modifications (e.g., ethyl groups as in ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
